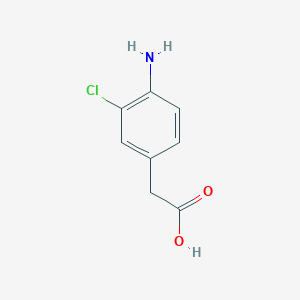

2-(4-Amino-3-chlorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

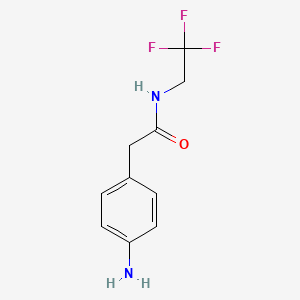

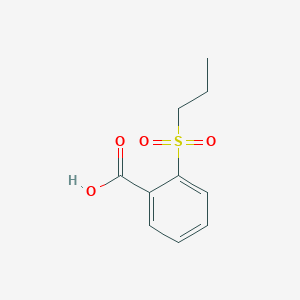

“2-(4-Amino-3-chlorophenyl)acetic acid” is a derivative of Glycine . It is also known as “(2R)-2-amino-2-(4-chlorophenyl)acetic acid” with a CAS Number of 43189-37-3 . It is a solid substance at room temperature .

Molecular Structure Analysis

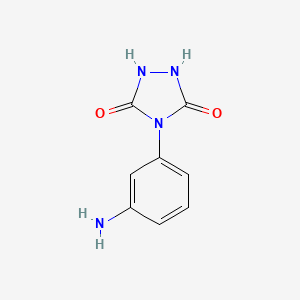

The molecular structure of “2-(4-Amino-3-chlorophenyl)acetic acid” consists of a benzene ring substituted with an amino group and a chloro group, and an acetic acid group . The molecular weight is 185.61 .Scientific Research Applications

Chemical Properties and Basic Information

“2-(4-Amino-3-chlorophenyl)acetic acid” is a chemical compound with the CAS Number: 22106-57-6 and a molecular weight of 185.61 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Synthesis of Phenylacetoxy Cellulosics

One of the applications of “2-(4-Amino-3-chlorophenyl)acetic acid” is in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . This process involves the reaction of the compound with cellulose to produce a modified form of cellulose that has potential applications in various fields, including materials science and biotechnology.

Role in Quinazolinone and Quinazoline Derivatives

Quinazolinone and quinazoline derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . “2-(4-Amino-3-chlorophenyl)acetic acid” can be used in the synthesis of these derivatives, contributing to their diverse physiological significance and pharmacological utilization .

Antimicrobial Properties

Quinazolinones, which can be synthesized using “2-(4-Amino-3-chlorophenyl)acetic acid”, have shown promising antimicrobial properties . This makes them potential candidates for the development of novel antibiotics, especially in the face of increasing drug resistance among bacterial strains .

Anti-inflammatory and Anticonvulsant Activities

Quinazolinones also exhibit anti-inflammatory and anticonvulsant activities . Therefore, “2-(4-Amino-3-chlorophenyl)acetic acid”, as a precursor in the synthesis of quinazolinones, plays a role in the production of potential drugs for treating inflammation and convulsive disorders .

Anticancer Properties

Another significant application of “2-(4-Amino-3-chlorophenyl)acetic acid” is in the field of cancer research. Quinazolinones have shown anticancer properties , making them potential candidates for the development of novel anticancer drugs. The compound can be used in the synthesis of these quinazolinones .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to have a range of biological activities, suggesting that this compound could potentially have similar effects .

properties

IUPAC Name |

2-(4-amino-3-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPFHSPLVUBKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-3-chlorophenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)